- Efficient synthesis of tertiary amine by direct N-alkylation of secondary amine with carboxylic acid using Ni (0) encat catalystSynthetic Communications, 2018, 48(3), 267-277,
Cas no 91374-21-9 (Ropinirole)
Repirilol is a chemical substance with the molecular formula of c16h24n2o< Br>
Ropinirole structure
Ropinirole Properties
Names and Identifiers
-
- Ropinirole
- (Ropinirole )
- 2H-Indol-2-one, 4-[2-(dipropylamino)ethyl]-1,3-dihydro-
- 4-(2-Dipropylaminoethyl)-1,3-dihydroindol-2-one
- Ropinirole (as hydrochloride)
- ROPINIROLE INTERMEIDATES:
- Ropinirolum
- Unii-030pyr8953
- 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one (ACI)
- NP 201
- SKF 101468
- 4-(2-(Dipropylamino)ethyl)indolin-2-one
- NCGC00015893-03
- AB01563044_02
- BRD-K15933101-003-07-9
- Ropinirole (USAN/INN)
- CS-0009561
- 2H-Indol-2-one, 4-(2-(dipropylamino)ethyl)-1,3-dihydro-
- 4-(2-(di-n-propylamino)ethyl)-2(3H)-indolone
- Ropinirol (INN-Spanish)
- SKF-101468
- GTPL7295
- Lopac0_001101
- NCGC00015893-04
- 4-[2-(dipropylamino)ethyl]-3H-indol-2-ol
- G78293
- Tox21_110256_1
- ROPINIROLE [MI]
- Narapin
- 4-[2-(Dipropylamino)ethyl]2-indolinone
- NCGC00015893-01
- BRD-K15933101-003-01-2
- SR-01000076215-3
- 91374-21-9
- BCP09383
- ROPINIROLE [USAN]
- L000520
- Q420590
- NCGC00096064-02
- Ropitor (TN)
- CAS-91374-21-9
- Lopac-R-4152
- DTXSID8045195
- N04BC04
- CHEBI:8888
- NSC758917
- NCGC00096064-01
- EN300-708794
- Ropitor
- 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one
- NCGC00015893-02
- SCHEMBL35212
- ROPINIROLE [VANDF]
- 030PYR8953
- SDCCGSBI-0051070.P002
- NCGC00094373-12
- DB00268
- AB01563044_01
- BIDD:GT0826
- ropinirol
- 4-(2-(Dipropylamino)ethyl)-1,3-dihydro-2H-indol-2-one
- AKOS015843123
- HMS2093K04
- ROPINIROLE [INN]
- 4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one
- Ropinirol [INN-Spanish]
- Tox21_110256
- C07564
- 4-[2-(dipropylamino)ethyl]-2,3-dihydro-1h-indol-2-one
- CHEMBL589
- NSC 758917
- Ropinirolum (Latin)
- Ropinirolum (INN-Latin)
- CCG-205177
- Ropinirolum [INN-Latin]
- BDBM50020680
- NS00008049
- HY-B0623
- SB65618
- SK&F 101468
- HSDB 8252
- D08489
- Pharmakon1600-01505178
- NSC-758917
- Ropinirole [USAN:INN:BAN]
- BRD-K15933101-003-06-1
- NCGC00015893-06
- ROPINIROLE [WHO-DD]
- STL454344
- SPECTRUM1505178
- DTXCID6025195
- 4-[2-(dipropylamino)ethyl]-1.3-dihydro-2H-indol-2-one
- SK&F-101468
- 4-(2-dipropylaminoethyl)-1,3-dihydroindol-2-one
- 4-(2-(dipropylamino)ethyl)indolin-2-one
- UNII-030PYR8953
- ropinirole
- +Expand
-
- MFCD00864147
- UHSKFQJFRQCDBE-UHFFFAOYSA-N
- 1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)
- O=C1CC2C(=CC=CC=2CCN(CCC)CCC)N1
Computed Properties
- 267.23300
- 1
- 3
- 7
- 260.188863
- 19
- 287
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 3
- 0
- 32.3
Experimental Properties
- 2.98370
- 32.34000
- 1.538
- 410.5 °C at 760 mmHg
- 243-250 ºC
- 202 °C
- crystallization
- Not determined
- 1.04
Ropinirole Price
Ropinirole Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Toluene ; 0 - 5 °C
1.2 Catalysts: Nickel ; 5 °C → 30 °C
1.3 30 °C → 80 °C
1.4 Reagents: Sodium borohydride ; 80 °C; 3 h, 80 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
1.2 Catalysts: Nickel ; 5 °C → 30 °C
1.3 30 °C → 80 °C
1.4 Reagents: Sodium borohydride ; 80 °C; 3 h, 80 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt
1.2 Solvents: Dichloromethane ; 15 min, rt
1.2 Solvents: Dichloromethane ; 15 min, rt
Reference
- Synthesis and Pharmacological Evaluation of Dual Acting Ligands Targeting the Adenosine A2A and Dopamine D2 Receptors for the Potential Treatment of Parkinson's DiseaseJournal of Medicinal Chemistry, 2015, 58(2), 718-738,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt
Reference
- Investigation of novel ropinirole analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligandsMedChemComm, 2014, 5(7), 891-898,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: 3H-1,2-Benziodoxol-3-one, 1-fluoro- Solvents: 1,4-Dioxane , Water ; 5 - 6 h, 140 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine OxidationEuropean Journal of Organic Chemistry, 2018, 2018(12), 1437-1442,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Dichloromethane ; 5 min, rt
1.2 Reagents: Acetic acid ; 10 min, rt
1.3 Reagents: Sodium cyanoborohydride ; 1.5 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Acetic acid ; 10 min, rt
1.3 Reagents: Sodium cyanoborohydride ; 1.5 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; rt
Reference
- The development of a short route to the API ropinirole hydrochlorideOrganic & Biomolecular Chemistry, 2015, 13(42), 10532-10539,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Water ; 5 h, reflux
Reference
- Process for preparation of Ropinirole hydrochloride from benzeneethanol, China, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitorsMonatshefte fuer Chemie, 2014, 145(7), 1139-1144,
Synthetic Circuit 8
Reaction Conditions
Reference
- Product class 13: indole and its derivativesScience of Synthesis, 2001, 10, 361-652,
Ropinirole Raw materials
- N-Despropyl Ropinirole
- 4-2-(4-Methylphenyl)sulfonyloxyethyl-1,3-dihydroindol-2-one
- Benzeneacetic acid,2-[2-(dipropylamino)ethyl]-6-nitro-
- Desoxo-2-ene Ropinirole
- Ropinirole hydrochloride
Ropinirole Preparation Products
Ropinirole Related Literature
-
Manuela J?rg,Agnieszka A. Kaczor,Frankie S. Mak,Kiew Ching K. Lee,Antti Poso,Neil D. Miller,Peter J. Scammells,Ben Capuano Med. Chem. Commun. 2014 5 891
-
Shivangi Sharma,Yukti Monga,Ashu Gupta,Shivendra Singh RSC Adv. 2023 13 14249
-
Zeshan Yousuf,Andrew K. Richards,Andrew N. Dwyer,Bruno Linclau,David C. Harrowven Org. Biomol. Chem. 2015 13 10532
-
Mingwei Zhou,Ke En,Yimin Hu,Yufang Xu,Hong C. Shen,Xuhong Qian RSC Adv. 2017 7 3741
-
Yinxiang Jian,Peng Liang,Xiaoyan Li,Huawu Shao,Xiaofeng Ma Org. Biomol. Chem. 2023 21 179
-
Urmila Maitra,Lukasz Ciesla Med. Chem. Commun. 2019 10 867
-
David J. C. Constable,Peter J. Dunn,John D. Hayler,Guy R. Humphrey,Johnnie L. Leazer,Jr.,Russell J. Linderman,Kurt Lorenz,Julie Manley,Bruce A. Pearlman,Andrew Wells,Aleksey Zaks,Tony Y. Zhang Green Chem. 2007 9 411
-
Konstantinos D. Zissis,Richard G. Brereton,Richard Escott Analyst 1997 122 1007
-
Youhyeon Hwang,Min Oh,Giup Jang,Taekeon Lee,Chihyun Park,Jaegyoon Ahn,Youngmi Yoon Mol. BioSyst. 2017 13 1788
-
Pasquale Linciano,Barbara De Filippis,Alessandra Ammazzalorso,Pasquale Amoia,Felisa Cilurzo,Marialuigia Fantacuzzi,Letizia Giampietro,Cristina Maccallini,Charlotte Petit,Rosa Amoroso Med. Chem. Commun. 2019 10 1892
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